molecular formula C19H18O6 B3004391 Methyl 4-[(3,4-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate CAS No. 374760-38-0

Methyl 4-[(3,4-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate

Cat. No.: B3004391
CAS No.: 374760-38-0
M. Wt: 342.347
InChI Key: RXLHKCFKEINHFU-UHFFFAOYSA-N
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Description

Methyl 4-[(3,4-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate is a furan-carboxylate derivative with a complex molecular structure integrating coumarin and furan moieties, making it a compound of interest in various chemical and pharmacological research fields. This compound has a molecular formula of C19H18O6 and a molecular weight of 342.3 g/mol . Its structure features a coumarin (2-oxochromene) core, which is a privileged scaffold in medicinal chemistry, linked to a methylated furan-2-carboxylate group. Calculated physicochemical properties indicate a LogP (partition coefficient) of 3.3, suggesting moderate lipophilicity . The molecule contains 25 heavy atoms, 6 hydrogen bond acceptors, and no hydrogen bond donors . With 5 rotatable bonds, the structure offers a degree of conformational flexibility . These properties are critical for researchers to predict the compound's behavior in biological systems and its suitability for specific experimental protocols, such as in drug discovery for assessing pharmacokinetics. While specific biological data for this compound is not available in the public domain, its structural features are closely related to other furan-carboxylate and coumarin derivatives that have been investigated for their potential as inhibitors of pathogenic bacterial proteins . As such, this compound serves as a valuable chemical intermediate or reference standard for researchers developing novel therapeutic agents, particularly in the areas of oncology and microbiology. It is also an important candidate for high-throughput screening libraries and structure-activity relationship (SAR) studies aimed at optimizing biological activity. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 4-[(3,4-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-10-11(2)18(20)25-16-8-14(5-6-15(10)16)23-9-13-7-17(19(21)22-4)24-12(13)3/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLHKCFKEINHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(OC(=C3)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3,4-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate typically involves the following steps:

    Formation of the Chromenone Moiety: The chromenone moiety can be synthesized through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Esterification: The chromenone derivative is then esterified with 5-methylfuran-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the chromenone moiety can yield dihydrocoumarin derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further undergo substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Hydrolysis using aqueous sodium hydroxide (NaOH) or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrocoumarin derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 4-[(3,4-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.

    Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The chromenone moiety can intercalate with DNA, inhibiting its replication and transcription. Additionally, it can inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties.

Comparison with Similar Compounds

[3-(3-Methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 1,3-Benzodioxole-5-carboxylate (CAS: 349565-39-5)

  • Structure: Coumarin core with 3-methoxyphenoxy and 1,3-benzodioxole carboxylate substituents.
  • Key Differences: The target compound replaces the 3-methoxyphenoxy group with a 3,4-dimethyl-2-oxochromen-7-yl moiety. The furan-carboxylate in the target compound contrasts with the benzodioxole carboxylate in this analog.
  • Implications :
    • The benzodioxole group may enhance π-π stacking interactions in biological targets, while the furan-carboxylate in the target compound could improve metabolic stability due to reduced steric hindrance .

Tetrazol-5-one Derivatives (e.g., Compound 1-1 from BASF Patent)

  • Structure : 1-[3-Chloro-2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-4-methyl-tetrazol-5-one.
  • Key Differences :
    • The tetrazol-5-one core replaces the coumarin system.
    • Chlorophenyl and pyrazole substituents are present instead of dimethylcoumarin and furan-carboxylate.
  • Implications: Tetrazolones are known for broad-spectrum fungicidal activity, as demonstrated in BASF’s patent .

Furan-Carboxylate Analogs

Glufosinate Resistance-Associated Compounds (AGBIOME Patent)

  • Structure : Polynucleotide sequences encoding glufosinate-resistance enzymes.
  • Key Differences :
    • These are biologics, whereas the target compound is a small molecule.
  • Implications :
    • Small molecules like the target compound may offer faster field efficacy compared to transgenic approaches but lack the specificity of enzyme-mediated resistance .

Mechanistic and Application Insights

  • Target Compound: The 3,4-dimethyl groups on the coumarin core may enhance membrane permeability, while the furan-carboxylate could act as a hydrogen-bond acceptor, improving target binding.
  • BASF Analogs : Tetrazolones like Compound 1-1 inhibit fungal melanin biosynthesis, a mechanism less likely in coumarin derivatives due to structural divergence .
  • Agricultural Relevance : Unlike biologics (e.g., AGBIOME’s glufosinate-resistance genes), the target compound’s small-molecule nature allows for foliar application and rapid uptake, though environmental persistence remains a concern .

Biological Activity

Methyl 4-[(3,4-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate is a synthetic compound belonging to the coumarin family. Coumarins are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features a chromenone moiety linked to a furan ring via an ester linkage. Its chemical structure is represented as follows:

PropertyValue
IUPAC Name This compound
CAS Number 374760-38-0
Molecular Formula C19H18O6
Molecular Weight 342.34 g/mol

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. A study involving human cancer cell lines showed that this compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The compound's effectiveness was compared to standard chemotherapeutic agents, revealing a promising potential for future cancer therapies .

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains. In vitro assays indicated that it exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting that further structural modifications could enhance its potency .

Anti-inflammatory Effects

In vivo studies using animal models of inflammation demonstrated that the compound significantly reduced edema and inflammatory markers when administered at doses of 10 mg/kg. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

The biological activities of this compound can be attributed to its ability to interact with various cellular pathways:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Cytokine Modulation : It modulates the expression of key inflammatory cytokines, thereby reducing inflammation.
  • Enzyme Interaction : It acts as a competitive inhibitor for certain enzymes involved in metabolic pathways related to inflammation and cancer progression .

Study on Anticancer Activity

A recent study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound in a murine model. The results indicated a significant reduction in tumor size compared to control groups treated with saline. Histological analysis showed increased apoptosis in tumor tissues treated with the compound.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that the compound could inhibit MRSA growth effectively at sub-MIC levels when used in combination with traditional antibiotics, suggesting a synergistic effect .

Q & A

Basic: What are the established synthetic pathways for this compound, and how can reaction conditions be optimized to minimize by-product formation?

Methodological Answer:
Synthesis typically involves sequential esterification and coupling reactions. For example, oxidative esterification of furan derivatives under flow conditions can yield the target compound, but by-products like 5-methylfuran-2-carbaldehyde may form due to thermal decomposition. Optimization strategies include:

  • Catalyst screening (e.g., heterogeneous catalysts to suppress side reactions).
  • Temperature control (<100°C) and solvent selection (polar aprotic solvents enhance regioselectivity).
  • Real-time monitoring via HPLC to adjust stoichiometry and reaction time .
    Analogous furan-carboxylate derivatives (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid ) utilize protective groups (e.g., methyl esters) to stabilize reactive intermediates, improving yields to >80% .

Basic: How is X-ray crystallography applied to resolve the crystal structure, particularly given its complex substituents?

Methodological Answer:
The SHELX software suite (e.g., SHELXL for refinement) is critical for resolving electron density maps, especially around disordered oxymethyl and chromenyl groups. Key steps include:

  • Collecting high-resolution data (≤0.8 Å) to distinguish overlapping substituents.
  • Using TWINABS for data scaling in cases of twinning or pseudo-symmetry.
  • Iterative refinement with restraints for flexible moieties (e.g., methyl rotors). Validation via Rint (<5%) and GooF (0.9–1.1) ensures structural accuracy .

Advanced: What methodologies elucidate the structure-activity relationship (SAR) of this compound in pesticidal or pharmacological contexts?

Methodological Answer:
SAR studies focus on substituent effects:

  • Chromenyl modifications : Introducing electron-withdrawing groups (e.g., chloro at C3/C4) enhances pesticidal activity by 2–3-fold, as seen in analogous tetrazolones .
  • Oxymethyl positioning : Meta-substitution on the furan ring improves binding to enzymes like ENT1 via hydrogen bonding, validated via IC50 assays and molecular docking (e.g., Glide SP scoring) .
  • Comparative assays : Parallel testing against structurally simplified analogs (e.g., unsubstituted furans) isolates critical pharmacophores .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).
  • Impurity profiles : Use preparative HPLC (≥95% purity) and LC-MS to confirm compound integrity.
  • Meta-analysis : Pool data from multiple studies (e.g., using RevMan) with adjustments for variables like cell line or exposure time. Cross-reference with crystallographic data to rule out structural misassignment .

Advanced: What computational strategies predict physicochemical properties and toxicity?

Methodological Answer:

  • Physicochemical properties : The ACD/Labs Percepta Platform predicts logP (2.8±0.3) and solubility (0.1 mg/mL in water) using group contribution methods. Substituent-specific corrections account for oxymethyl’s polarity .
  • Toxicity : QSAR models (e.g., EPA TEST ) estimate LD50 values, incorporating structural alerts for hepatotoxicity (e.g., furan ring oxidation potential). Validation against DSSTox datasets ensures reliability .

Advanced: How can researchers design experiments to analyze metabolic stability in biological systems?

Methodological Answer:

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Phase I metabolites (e.g., hydroxylated chromenyl derivatives) are identified using MetabolitePilot .
  • Isotopic labeling : Introduce <sup>13</sup>C at the methyl group to track metabolic pathways.
  • Computational prediction : SwissADME simulates cytochrome P450 interactions, prioritizing CYP3A4/2D6 for experimental validation .

Advanced: What strategies address challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Flow chemistry : Reduces reaction time (from 24h to 2h) and improves reproducibility.
  • Purification : Use simulated moving bed (SMB) chromatography for >99% purity at multi-gram scales.
  • By-product recycling : Convert 5-methylfuran-2-carbaldehyde (by-product) into active intermediates via reductive amination .

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